Tetrapropylgermane

Description

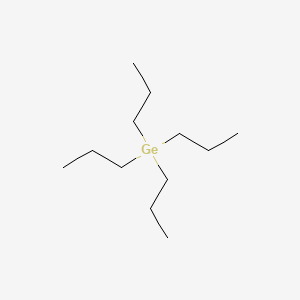

Tetrapropylgermane (C₁₂H₂₈Ge) is an organogermanium compound featuring four propyl groups bonded to a central germanium atom. It is primarily utilized as a precursor in the synthesis of germanium nanocrystals via ultrasonic aerosol pyrolysis. This method enables the production of spherical, diamond-cubic germanium nanocrystals (3–14 nm in diameter) at 700°C, with crystal size exhibiting a near-linear relationship with this compound concentration . Its phase transition properties, including a melting point of 368 K and a fusion enthalpy of 54.7 kJ·mol⁻¹, highlight its stability under thermal processing conditions .

Properties

IUPAC Name |

tetrapropylgermane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28Ge/c1-5-9-13(10-6-2,11-7-3)12-8-4/h5-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSYFWJCOPKYIQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[Ge](CCC)(CCC)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28Ge | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6061363 | |

| Record name | Germane, tetrapropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

994-65-0 | |

| Record name | Tetrapropylgermane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=994-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrapropylgermane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000994650 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrapropylgermane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65799 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Germane, tetrapropyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Germane, tetrapropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrapropylgermanium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.382 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAPROPYLGERMANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y1PU826GES | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Thermal Decomposition in High-Temperature Microfluidic Systems

One advanced method involves the thermal decomposition of tetrapropylgermane in a continuous multi-stage microfluidic system operating under high temperature and pressure conditions. This technique allows precise control over reaction parameters such as temperature, flow rate, and precursor concentration, facilitating the synthesis of germanium nanocrystals with controlled size and morphology.

-

- This compound is introduced into a microreactor system with a solvent mixture (e.g., octane and butanol in a 1:1 volume ratio).

- The reaction temperature is maintained around 480°C.

- Flow rates are controlled at approximately 30 μL/min.

- Precursor concentration is typically around 40 mM.

-

- The method yields germanium nanocrystals with uniform size distribution.

- Transmission Electron Microscopy (TEM) images confirm the formation of nanocrystals.

- Optical absorption spectra indicate size-dependent properties of the synthesized nanocrystals.

This approach benefits from rapid heating and efficient mixing, enabling high-throughput production with reproducibility and fine control over particle characteristics.

Ultrasonic Aerosol Pyrolysis

Ultrasonic aerosol pyrolysis is another technique reported for the synthesis of germanium nanoparticles from this compound. This method involves nebulizing a liquid precursor solution into fine aerosol droplets, which are then transported through a heated reaction zone where thermal decomposition occurs.

-

- An ultrasonic transducer (~1.6 MHz) generates aerosol droplets (~10 μm diameter).

- The aerosol is carried by an inert gas (e.g., helium) through a silica tube reactor.

- The reaction temperature is adjusted to optimize particle formation and purity.

-

- Produces ultra-pure, defect-free germanium nanoparticles.

- Enables control over particle size by adjusting precursor concentration and temperature.

- Suitable for continuous production.

Solution-Phase Thermal Decomposition

A classical and widely used approach is the solution-phase thermal decomposition of this compound in high-boiling organic solvents such as toluene or octane.

-

- This compound is dissolved in the solvent at a controlled concentration.

- The solution is heated to temperatures typically between 300°C and 450°C.

- The reaction time and temperature dictate the size and crystallinity of the germanium nanoparticles formed.

-

- Increasing the volume of this compound precursor correlates with larger nanoparticle size.

- Higher temperatures favor better crystallinity but may induce particle aggregation.

- Post-synthesis purification involves centrifugation and solvent washing to remove by-products.

| Precursor Volume (μL) per 100 mL Toluene | Mean Nanoparticle Diameter (nm) | Reaction Temperature (°C) |

|---|---|---|

| 25 | 3.1 ± 0.4 | 700 |

| 35 | 4.0 ± 0.6 | 700 |

| 45 | 7.0 ± 1.6 | 700 |

| 55 | 9.7 ± 2.0 | 700 |

| 65 | 11.1 ± 3.6 | 700 |

This table illustrates the direct relationship between precursor concentration and nanoparticle size in thermal decomposition synthesis.

Chemical Reduction and Organometallic Routes

Some preparation methods involve chemical reduction of germanium precursors or organometallic synthesis routes where this compound serves as a starting material or intermediate.

-

- Germanium(II) iodide or other germanium halides are reacted with organolithium reagents or hydrides in the presence of this compound.

- The reaction is conducted under inert atmosphere (argon or nitrogen) using Schlenk techniques or gloveboxes to avoid moisture and oxygen contamination.

- The mixture is heated to moderate temperatures (200–300°C) to promote the formation of organogermanium compounds.

-

- High-purity this compound can be isolated.

- The method allows for tuning of substituents on the germanium center by varying the organometallic reagents.

- Subsequent purification steps involve precipitation and centrifugation.

This approach is particularly useful for synthesizing mixed-functionalized tetraacylgermanes and related derivatives, expanding the chemical versatility of this compound compounds.

Photolysis and Plasma Decomposition

Alternative physical methods include photolysis and plasma-assisted decomposition of this compound vapor or solutions.

-

- This compound is exposed to ultraviolet light or laser irradiation.

- The energy input breaks Ge–C bonds, leading to the formation of germanium nanostructures.

- This method offers spatial control and potential for patterning.

-

- Involves exposing this compound vapor to plasma discharge.

- Enables low-temperature synthesis of germanium nanoparticles.

- Allows for doping or alloying by introducing additional gas-phase precursors.

While these methods are less common for bulk preparation, they provide niche applications in thin-film deposition and nanostructure fabrication.

Summary Table of Preparation Methods

| Method | Key Features | Temperature Range (°C) | Advantages | Typical Particle Size (nm) |

|---|---|---|---|---|

| Thermal Decomposition in Microfluidics | Continuous, high-pressure, precise control | ~480 | High throughput, uniform size | 3–10 |

| Ultrasonic Aerosol Pyrolysis | Aerosol generation, continuous flow | 700 | Ultra-pure, defect-free nanoparticles | 3–11 |

| Solution-Phase Thermal Decomposition | Simple setup, solvent-based | 300–450 | Tunable size, scalable | 3–11 |

| Chemical Reduction / Organometallic | Inert atmosphere, organometallic reagents | 200–300 | Functionalized derivatives possible | N/A |

| Photolysis / Plasma Decomposition | Physical methods, vapor phase | Variable | Spatial control, low temperature | N/A |

Chemical Reactions Analysis

Hydrogermylation Protocol

In a hydrogermylation reaction, tetrapropylgermane reacts with olefins (e.g., 1-octadecene) to form Ge nanocrystals stabilized by organic ligands. Key parameters include:

| Parameter | Value/Description | Source |

|---|---|---|

| Solvent | Toluene | |

| Precursor Concentration | 55–65 µL this compound per 100 mL | |

| Reaction Time | 12 hours (ambient conditions) | |

| Ligand | 1-Octadecene (ODE) |

Mechanistic Insights :

-

The reaction proceeds via radical-initiated pathways, where Ge–C bonds in this compound cleave to form Ge nuclei.

-

Ligands like ODE stabilize nanoparticle surfaces, preventing aggregation .

Oxidation Dynamics

Post-synthesis, Ge nanocrystals undergo surface oxidation, as confirmed by X-ray photoelectron spectroscopy (XPS):

| Oxidation State | Binding Energy (Ge 3d, eV) | Contribution (%) | Conditions |

|---|---|---|---|

| Ge⁰ (metallic) | 29.3 | 65 | Stored under N₂ |

| GeO₂ | 32.1 | 35 | Ambient conditions |

Thermal Decomposition Pathways

Thermolysis of this compound reveals complex decomposition mechanisms, particularly in gas-phase studies.

Key Findings from Gas-Phase Studies

-

Decomposition Products : At elevated temperatures (>300°C), this compound decomposes to form germylene (GeH₂) and propylene .

-

Mechanism : Intramolecular β C–H insertion dominates, leading to germylene intermediates.

Deuterium Labeling Experiments :

-

Deuterium incorporation in hexenes (from decomposition byproducts) confirms radical-mediated pathways .

Comparative Reactivity with Analogues

This compound shows distinct reactivity compared to silicon counterparts due to Ge–C bond polarization:

| Property | This compound | Tetrapropylsilane |

|---|---|---|

| Bond Energy (Ge/Si–C, kJ/mol) | ~238 | ~318 |

| Thermal Stability | Lower (decomposes <300°C) | Higher (stable >400°C) |

Scientific Research Applications

Material Science

TPG has been utilized in the development of advanced materials, particularly in the field of semiconductors. Its properties allow it to serve as a precursor for the deposition of germanium films, which are essential in creating high-performance electronic devices.

- Case Study: Germanium Thin Films

Organic Synthesis

In organic chemistry, TPG acts as a reagent in various synthetic pathways. Its ability to introduce germanium into organic molecules opens new avenues for the synthesis of organogermanium compounds, which have potential applications in pharmaceuticals and agrochemicals.

- Case Study: Synthesis of Organogermanium Compounds

Nanotechnology

TPG is also being explored for its potential applications in nanotechnology, particularly in the fabrication of nanostructures and nanocomposites. The unique electronic properties of germanium make it a promising candidate for next-generation nanodevices.

- Case Study: Nanocrystal Production

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Material Science | Germanium thin films via CVD | High electrical performance for transistors |

| Organic Synthesis | Synthesis of organogermanium compounds | Enhanced antimicrobial activity compared to silicon |

| Nanotechnology | Production of germanium nanocrystals | Unique optical/electronic properties |

Mechanism of Action

The mechanism of action of tetrapropylgermane involves its interaction with various molecular targets. In chemical reactions, it acts as a source of germanium and propyl groups, which can participate in various transformations. The pathways involved depend on the specific reaction conditions and the nature of the reactants .

Comparison with Similar Compounds

Structural and Physical Properties

Tetrapropylgermane belongs to the tetraalkylgermane family, which includes compounds like tetraethylgermane (C₈H₂₀Ge) and tetrabutylgermane (C₁₆H₃₆Ge). Key differences arise from alkyl chain length, which influences molecular weight, melting points, and phase transition behavior:

Note: The second entry for C₁₂H₂₈Ge in likely represents sublimation enthalpy, distinct from fusion. This underscores the importance of specifying phase transitions when comparing thermodynamic data.

- Alkyl Chain Effects: Longer alkyl chains (e.g., butyl vs. Tetrabutylgermane (C₁₆H₃₆Ge) has a higher molecular weight (301.10 g·mol⁻¹) compared to this compound (227.01 g·mol⁻¹), which may influence its applications in high-temperature processes .

Biological Activity

Tetrapropylgermane (TPG), a compound with the formula , is an organogermanium compound that has garnered interest for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

This compound is part of a broader class of organometallic compounds, specifically organogermanes. Its structure consists of a germanium atom bonded to four propyl groups, which influences its solubility and reactivity. The compound is typically synthesized through the reaction of germanium with propyl halides under specific conditions.

Antitumor Activity

Recent studies have indicated that this compound exhibits antitumor properties . Research conducted on various cancer cell lines has shown that TPG can inhibit cell proliferation and induce apoptosis. For instance, in vitro studies demonstrated that TPG reduced the viability of human lung cancer cells by inducing oxidative stress and disrupting mitochondrial function .

Immunomodulatory Effects

This compound has also been explored for its immunomodulatory effects . In animal models, TPG was found to enhance the activity of natural killer (NK) cells, which play a crucial role in the body’s defense against tumors and virally infected cells. This effect may be attributed to the compound's ability to stimulate cytokine production, thereby enhancing immune response .

Antioxidant Properties

The antioxidant capacity of this compound has been highlighted in various studies. It has been shown to scavenge free radicals effectively, which could mitigate oxidative stress-related damage in cells. This property is particularly relevant in the context of diseases where oxidative stress is a contributing factor, such as neurodegenerative disorders .

Case Studies and Research Findings

A comprehensive review of literature reveals several key findings regarding the biological activities of this compound:

The biological activity of this compound can be attributed to several mechanisms:

- Oxidative Stress Induction : TPG appears to generate reactive oxygen species (ROS) within cells, leading to increased oxidative stress that can trigger apoptosis in cancer cells.

- Cytokine Modulation : The compound may enhance the secretion of pro-inflammatory cytokines, which are critical for activating immune responses.

- Mitochondrial Dysfunction : By disrupting mitochondrial function, TPG can lead to energy depletion in cancer cells, promoting cell death.

Q & A

Q. What established laboratory methods are used to synthesize tetrapropylgermane, and how are reaction conditions optimized?

this compound is typically synthesized via alkylation of germanium tetrachloride (GeCl₄) with propyl Grignard reagents (e.g., propyl magnesium bromide). The reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, with strict control of stoichiometry and temperature (0–25°C). Post-synthesis purification involves fractional distillation or column chromatography to isolate the product . Optimization requires monitoring reaction kinetics via gas chromatography (GC) and adjusting solvent polarity (e.g., diethyl ether vs. THF) to enhance yield .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm propyl group bonding and structural integrity.

- Fourier-Transform Infrared Spectroscopy (FT-IR) : Identification of Ge-C stretching vibrations (~500–600 cm⁻¹).

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and isotopic patterns.

- Elemental Analysis : Quantification of carbon and hydrogen content to assess purity .

Q. How should researchers safely handle and store this compound to maintain stability?

Store this compound in airtight, amber-glass containers under inert gas (argon) at temperatures below 25°C. Avoid exposure to moisture, strong oxidizers, and UV light. Conduct regular stability tests using thermogravimetric analysis (TGA) to detect decomposition. Safety protocols should align with guidelines for organometallic compounds, including fume hood use and PPE (gloves, goggles) .

Advanced Research Questions

Q. How can contradictions in reported thermodynamic properties (e.g., phase transition enthalpies) of this compound be resolved?

Discrepancies in data (e.g., sublimation enthalpy ranging from 54.7 to 493 kJ mol⁻¹) may arise from impurities or methodological differences. To resolve these:

- Cross-validation : Use differential scanning calorimetry (DSC) and computational methods (e.g., density functional theory) to compare experimental and theoretical values.

- Standardized protocols : Adopt IUPAC-recommended calorimetry conditions (e.g., heating rates, sample mass) to minimize variability .

- Meta-analysis : Systematically review literature to identify trends or outliers tied to specific measurement techniques .

Q. What strategies improve the reproducibility of this compound-based reactions in catalytic applications?

Reproducibility challenges often stem from trace impurities or inconsistent synthetic batches. Mitigation strategies include:

- Batch consistency : Implement rigorous quality control via HPLC or GC-MS to verify purity (>99%) and quantify byproducts.

- Catalyst characterization : Use X-ray diffraction (XRD) and X-ray photoelectron spectroscopy (XPS) to confirm catalyst composition and surface morphology.

- Blind testing : Design experiments with independent replication by collaborators to minimize bias .

Q. How can computational modeling enhance the understanding of this compound’s reactivity in organometallic frameworks?

Molecular dynamics (MD) simulations and quantum mechanical calculations (e.g., DFT) can predict:

- Bond dissociation energies : To assess thermal stability under reaction conditions.

- Reaction pathways : For alkylation or ligand-exchange mechanisms.

- Electronic properties : HOMO-LUMO gaps to evaluate redox behavior. Validate models with experimental kinetic data (e.g., Arrhenius plots) and spectroscopic results .

Q. What methodologies are effective in analyzing this compound’s environmental degradation products?

Degradation studies should combine:

- Accelerated aging tests : Expose samples to UV light, humidity, or elevated temperatures.

- Chromatographic separation : Use GC-MS or LC-MS to identify breakdown products (e.g., germanium oxides, propene).

- Ecotoxicity assays : Evaluate biodegradation pathways via OECD 301B guidelines or microbial consortium studies .

Methodological Best Practices

- Data transparency : Archive raw spectral data, computational inputs/outputs, and calibration curves in repositories like Zenodo or Figshare for peer validation .

- Interdisciplinary collaboration : Engage with computational chemists and material scientists to address complex mechanistic questions .

- Ethical reporting : Disclose all synthetic modifications, instrument settings, and software parameters to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.